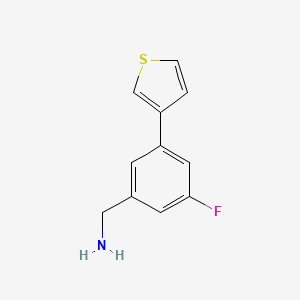

3-Fluoro-5-thiophen-3-ylbenzylamine

Description

3-Fluoro-5-thiophen-3-ylbenzylamine (CAS: 2270907-71-4; InChIKey: JGZPPDBOOVHTLL-UHFFFAOYSA-N) is a fluorinated aromatic amine derivative featuring a benzylamine core substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position. The thiophene moiety is attached at its 3-position, distinguishing it from isomeric analogs (e.g., thiophen-2-yl derivatives). This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules or functional materials. Its structural uniqueness arises from the electron-withdrawing fluorine and electron-rich thiophene, which modulate electronic properties and reactivity .

Properties

Molecular Formula |

C11H10FNS |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(3-fluoro-5-thiophen-3-ylphenyl)methanamine |

InChI |

InChI=1S/C11H10FNS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7H,6,13H2 |

InChI Key |

KYAKWRVYLPUHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)CN)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Fluoro-5-thiophen-3-ylbenzylamine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of the benzylamine core with a fluorine atom at the 3-position.

- Introduction of the thiophene ring at the 5-position via cross-coupling or substitution reactions.

- Reduction or transformation of intermediates to the target benzylamine.

The synthetic route often starts from commercially available or easily synthesized fluoro-substituted benzyl derivatives, followed by thiophene ring installation and amine group formation.

Specific Preparation Routes and Conditions

Cross-Coupling Reactions

One common approach is the Suzuki-Miyaura or Stille cross-coupling of a 3-fluoro-5-halobenzylamine derivative with a thiophene boronic acid or stannane, respectively. This method allows selective formation of the C–C bond between the benzyl ring and the thiophene moiety.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Bases: Cesium carbonate or potassium carbonate are preferred inorganic bases.

- Solvents: Tetrahydrofuran (THF), 2-methyltetrahydrofuran, dimethylformamide (DMF), or acetonitrile.

- Temperature: Typically 20–40 °C for optimal yield.

- Reaction time: Several hours to overnight depending on substrate reactivity.

This method is supported by patent literature describing similar fluorinated and thiophene-substituted aromatic amines synthesis with high selectivity and yield.

Nucleophilic Aromatic Substitution (SNAr)

For substrates bearing suitable leaving groups (e.g., halogens), nucleophilic aromatic substitution can be employed to introduce the thiophene moiety via thiolate intermediates. This involves:

- Formation of a thiolate anion from thiophene-3-thiol.

- Reaction with 3-fluoro-5-halobenzylamine under basic conditions.

- Solvent systems such as mixtures of tetrahydrofuran and methanol.

- Controlled temperature between 5 °C to 30 °C to prevent side reactions.

This method provides an alternative route when cross-coupling is less feasible.

Reduction of Azido Intermediates

A synthetic sequence reported in nucleoside analog synthesis involves:

- Formation of azido derivatives via Mitsunobu reaction using diphenylphosphorylazide (DPPA), triphenylphosphine, and diisopropyl azodicarboxylate (DIAD).

- Reduction of azido intermediates to the corresponding amines using lithium aluminum hydride (LiAlH4).

- This approach yields the benzylamine with the desired substitution pattern in good yields (~84%).

Though this route is described for related fluoro-substituted benzylamines, it provides a viable strategy for this compound preparation.

Purification and Crystallization

Purification of the synthesized compound often involves:

- Extraction with methyl tert-butyl ether (MTBE) and n-heptane mixtures.

- Washing with aqueous sodium sulfite and sodium sulfate solutions to remove impurities.

- Crystallization from solvent mixtures to obtain high-purity product.

- Reverse-phase column chromatography and ion-exchange resin purification for advanced intermediates.

Data Tables Summarizing Preparation Conditions

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cross-Coupling (Suzuki) | Pd catalyst, Cs2CO3 or K2CO3 base | THF, DMF, or MeCN | 20–40 | 70–90 | High selectivity for C–C bond formation |

| 2 | Nucleophilic Aromatic Sub. | Thiophene-3-thiol, base (Cs2CO3/K2CO3) | THF/MeOH mixture | 5–30 | 65–85 | Mild conditions prevent side reactions |

| 3 | Azide Reduction | DPPA, PPh3, DIAD (Mitsunobu), then LiAlH4 | Various (e.g., THF) | RT to reflux | ~84 | Efficient amine formation |

| 4 | Purification | MTBE/n-heptane crystallization, chromatography | MTBE, n-heptane, aqueous washes | RT | Purity >95% | Essential for isolating pure product |

Research Discoveries and Analytical Insights

Spectroscopic Characterization: FT-IR, NMR, and UV-Vis analyses confirm the structure and purity of the compound. Density Functional Theory (DFT) calculations support the assignment of vibrational modes and electronic properties, indicating the influence of the fluorine and thiophene substituents on molecular orbitals.

Nonlinear Optical Properties: The compound exhibits interesting nonlinear optical behavior due to the conjugated thiophene ring and electron-withdrawing fluorine, which may be exploited in materials science applications.

Reaction Optimization: Use of cesium carbonate as base and tetrahydrofuran as solvent improves reaction rates and yields in cross-coupling and substitution steps.

Synthetic Challenges: The presence of fluorine can influence regioselectivity and reactivity; careful control of temperature and solvent polarity is critical to minimize side reactions and achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-thiophen-3-ylbenzylamine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Substituted benzylamines, thiophenes

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to 3-Fluoro-5-thiophen-3-ylbenzylamine. Research involving α,β-unsaturated carbonyl compounds has demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action were studied using molecular docking techniques, indicating that these compounds can interact effectively with target proteins such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) .

1.2 Drug Design and Development

The incorporation of fluorine atoms in drug design, particularly in the context of this compound, enhances pharmacokinetic properties. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy of therapeutic agents . This compound's structure suggests it could serve as a lead compound for further modifications aimed at developing new pharmaceuticals.

Case Studies and Research Findings

2.1 Synthesis and Characterization

The synthesis of this compound involves several methods, including the Mannich reaction, which is widely used in medicinal chemistry for creating compounds with enhanced biological activity . The characterization of synthesized compounds typically includes spectroscopic methods (NMR, IR) and analytical techniques (HPLC) to confirm purity and structural integrity.

2.2 Computational Studies

Computational chemistry plays a crucial role in understanding the interactions of this compound with biological targets. Studies utilizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis have shown promising results regarding the compound's bioavailability and safety profile . Molecular docking studies have indicated favorable binding affinities to various enzymes involved in bacterial resistance mechanisms.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-thiophen-3-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic distribution within the molecule. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 3-fluoro-5-thiophen-3-ylbenzylamine with structurally related derivatives, focusing on synthetic routes, substituent effects, and commercial availability.

Structural Analogs and Substituent Variations

Key analogs include:

Key Observations :

- Thiophene Position: The thiophen-3-yl vs. thiophen-2-yl substitution alters steric and electronic profiles.

Commercial and Research Relevance

- In contrast, 3-fluoro-5-nitrobenzohydrazide is more widely available, reflecting its broader utility in medicinal chemistry .

- Electronic Effects: Fluorine at the 3-position likely enhances metabolic stability compared to non-fluorinated benzylamines, a critical factor in drug design.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-5-thiophen-3-ylbenzylamine, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Key Steps:

- Spirophosphazene-based coupling: Adapt protocols from tetrachloromonospirophosphazene reactions (e.g., THF solvent, triethylamine as a base, 3-day reaction time at room temperature) .

- Purification: Use column chromatography to isolate the product, as demonstrated for structurally similar dispirophosphazenes .

- Optimization Variables:

- Solvent: Test polar aprotic solvents (DMF, DMSO) for improved solubility of fluorinated intermediates.

- Catalyst: Screen Pd-based catalysts for Suzuki-Miyaura coupling (if boronic acid intermediates are used).

- Temperature: Evaluate yields at 25°C vs. reflux conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Techniques:

- NMR Spectroscopy: Compare H and F NMR spectra with NIST reference data for fluorinated benzylamine derivatives .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS) against calculated values (CHFNS, theoretical MW: 206.06 g/mol).

- X-ray Crystallography: Resolve ambiguities in stereochemistry using single-crystal diffraction (if crystallizable) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic media?

Methodological Answer:

-

Solubility:

Solvent Solubility (mg/mL) Source THF >50 DMSO ~30 (predicted) Water <1 -

Stability: Store at 2–8°C in inert atmosphere to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the fluorine and thiophene substituents on reactivity?

Methodological Answer:

- Workflow:

- Geometry Optimization: Use Gaussian09 with B3LYP/6-31G(d) basis set to model the molecule.

- Electrostatic Potential Maps: Identify electron-deficient regions (fluorine-induced) and nucleophilic sites (thiophene sulfur).

- Reactivity Predictions: Compare HOMO/LUMO energies with analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzylamine) .

- Validation: Cross-check computational results with experimental Hammett constants for fluorinated aromatics.

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Strategies:

- Orthogonal Assays: Confirm enzyme inhibition (e.g., fluorometric assays) and cytotoxicity (MTT assay) in parallel.

- Metabolite Profiling: Use LC-MS to detect degradation products that may interfere with assays .

- Structural Analogues: Test derivatives (e.g., 5-Chlorobenzo[b]thiophen-3-amine) to isolate substituent effects .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Approaches:

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to capture target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with putative receptors .

- CRISPR-Cas9 Screening: Identify gene knockouts that modulate the compound’s efficacy .

Q. How to address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

- Troubleshooting Steps:

- Plasma Protein Binding: Measure fraction unbound using equilibrium dialysis.

- Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450 interactions .

- Tissue Distribution: Use radiolabeled F analogs for PET imaging in rodent models .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) across different studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.